1-Bromo-2-(difluoromethoxy)-3-(difluoromethyl)benzene
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Overview
Description
1-Bromo-2-(difluoromethoxy)-3-(difluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF4O. This compound is characterized by the presence of bromine, difluoromethoxy, and difluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethoxy)-3-(difluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with bromine, difluoromethoxy, and difluoromethyl groups.
Difluoromethoxylation: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Difluoromethylation: The difluoromethyl group is typically added through a similar nucleophilic substitution reaction.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethoxy)-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-3-(difluoromethyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-3-(difluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom and difluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The difluoromethoxy group can also modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethoxy)-3-(difluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
1-Bromo-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy, leading to variations in electronic properties and chemical behavior.
2-Bromo-1-(difluoromethyl)benzene: Similar structure but different substitution pattern, affecting its chemical and physical properties.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-1-2-4(7(10)11)6(5)14-8(12)13/h1-3,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOJUNCXXQRLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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